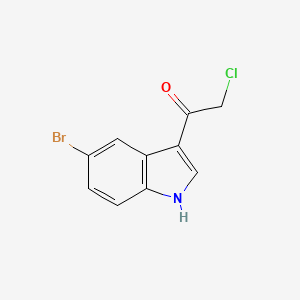

1-(5-bromo-1H-indol-3-yl)-2-chloroethanone

Description

Significance of Indole (B1671886) Derivatives in Organic Synthesis and Chemical Biology

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and natural products. nih.govbiosynth.comcreative-proteomics.com This structural motif is present in a vast array of biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin (B10506) and a multitude of plant-derived alkaloids with potent pharmacological properties. creative-proteomics.comnih.gov

In the realm of drug discovery, indole derivatives have been extensively explored and developed into treatments for a wide range of diseases. nih.govnih.gov Their therapeutic applications are diverse, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ijpsjournal.comopenmedicinalchemistryjournal.comnrfhh.com For instance, vinca (B1221190) alkaloids, such as vinblastine (B1199706) and vincristine, are indole-containing natural products used in cancer chemotherapy for their ability to inhibit tubulin polymerization. nih.gov Another well-known example is indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) built upon an indole framework. nih.gov The versatility of the indole ring allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. ijpsjournal.com

The significance of indoles also extends to their role as key intermediates in organic synthesis. nih.gov The indole ring is reactive towards electrophilic substitution, making it a versatile starting point for the construction of more complex molecular architectures. creative-proteomics.com The development of novel methods for indole synthesis and functionalization remains an active area of research, driven by the continuous demand for new indole-based compounds with unique properties. biosynth.comopenmedicinalchemistryjournal.com

Table 1: Examples of Biologically Active Indole Derivatives

| Compound Name | Class | Biological Activity/Application |

| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin. creative-proteomics.comnih.gov |

| Serotonin | Neurotransmitter | Regulates mood, sleep, and appetite. creative-proteomics.comnih.gov |

| Vinblastine | Vinca Alkaloid | Anticancer agent, inhibits microtubule formation. nih.gov |

| Indomethacin | NSAID | Anti-inflammatory, analgesic, and antipyretic. nih.gov |

| Melatonin | Hormone | Regulates sleep-wake cycles, antioxidant properties. openmedicinalchemistryjournal.com |

Overview of Halogenated Ethanones as Reactive Intermediates

Halogenated ethanones, particularly those bearing a chlorine or bromine atom alpha to the carbonyl group (α-halo ketones), are highly valuable reactive intermediates in organic synthesis. libretexts.org The presence of an electron-withdrawing halogen atom enhances the electrophilicity of the carbonyl carbon and also provides a reactive site for nucleophilic substitution at the adjacent carbon. jocpr.com This dual reactivity makes them powerful precursors for the synthesis of a wide variety of organic compounds.

The chloroethanone moiety, as found in 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, is a classic example of a reactive handle that can participate in numerous chemical transformations. It readily undergoes reactions with a diverse range of nucleophiles, including amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of more complex molecular frameworks and is a cornerstone of many synthetic strategies. For instance, α-chloroethanone derivatives are frequently employed in the synthesis of heterocyclic compounds such as pyridines and imidazoles. nih.govsinocurechem.com

The term "reactive intermediate" describes a short-lived, high-energy, and highly reactive molecule that is generated during a chemical reaction and is quickly converted into a more stable product. libretexts.orgallen.in While not always isolable, their transient existence is crucial for understanding reaction mechanisms. libretexts.orgyoutube.com Halogenated ethanones, due to their inherent reactivity, often serve as precursors to these transient species or react directly to drive synthetic transformations forward.

Current Research Landscape and the Unique Position of this compound

The current research landscape in medicinal and synthetic organic chemistry continues to be driven by the search for novel molecules with unique biological activities and efficient synthetic methodologies. Within this context, this compound occupies a unique position as a molecule that combines the desirable features of both indole derivatives and halogenated ethanones.

The bromine atom at the 5-position of the indole ring offers an additional site for chemical modification, for example, through cross-coupling reactions, which are powerful tools for creating new carbon-carbon or carbon-heteroatom bonds. nih.gov This allows for the synthesis of a diverse library of compounds from a single, versatile starting material. The chloroethanone group at the 3-position provides a reliable and well-understood reactive center for introducing a variety of substituents. orgsyn.org

The combination of these two reactive sites on a privileged indole scaffold makes this compound a highly attractive building block for the synthesis of potential therapeutic agents. Researchers can systematically modify both the indole ring and the side chain to explore structure-activity relationships and optimize compounds for specific biological targets. For example, derivatives of this compound could be investigated as inhibitors of enzymes such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) or 5-lipoxygenase (5-LO), which are involved in inflammatory processes. researchgate.net

Table 2: Key Structural Features and Synthetic Potential of this compound

| Structural Feature | Position | Synthetic Potential |

| Indole Nucleus | Core Scaffold | Privileged structure in medicinal chemistry, allows for diverse biological interactions. nih.govnih.gov |

| Bromo Substituent | 5-position | Site for cross-coupling reactions (e.g., Suzuki, Heck) to introduce new functional groups. nih.gov |

| Chloroethanone Side Chain | 3-position | Reactive electrophilic center for nucleophilic substitution, enabling the attachment of various side chains. jocpr.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-1H-indol-3-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-6-1-2-9-7(3-6)8(5-13-9)10(14)4-12/h1-3,5,13H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJJRBVIRXGVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65040-36-0 | |

| Record name | 1-(5-bromo-1H-indol-3-yl)-2-chloroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

**synthetic Methodologies for 1 5 Bromo 1h Indol 3 Yl 2 Chloroethanone**

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, the primary disconnection is at the C3-acyl bond of the indole (B1671886) ring. This bond is logically formed via an electrophilic acylation reaction, a common and effective method for functionalizing the electron-rich indole nucleus.

This retrosynthetic approach identifies 5-bromo-1H-indole and a suitable chloroacetylating agent as the key precursors. The chloroacetyl group can be introduced using reagents such as chloroacetyl chloride or chloroacetic anhydride. The choice of starting material, 5-bromo-1H-indole, is strategic as it is either commercially available or can be synthesized through various established methods. guidechem.comdesigner-drug.comgoogle.com

Table 1: Retrosynthetic Analysis and Precursor Selection

| Target Molecule | Disconnection | Precursors | Synthetic Strategy |

| This compound | C3-Acyl Bond | 5-bromo-1H-indole, Chloroacetylating agent (e.g., chloroacetyl chloride) | Electrophilic Acylation |

Classical and Established Synthetic Routes

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgkhanacademy.orgsigmaaldrich.com In the context of indole chemistry, this reaction is highly regioselective, with the electron-rich C3 position being the preferred site of attack. researchgate.net The synthesis of this compound is commonly achieved through the Friedel-Crafts acylation of 5-bromo-1H-indole with chloroacetyl chloride.

The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the chloroacetyl chloride, making it a more potent electrophile. libretexts.orgbyjus.commasterorganicchemistry.com The mechanism involves the formation of a highly reactive acylium ion, which is then attacked by the nucleophilic indole ring. Subsequent deprotonation restores the aromaticity of the indole system, yielding the desired product.

Table 2: Reaction Conditions for Electrophilic Acylation

| Starting Material | Reagent | Catalyst | Solvent | Product |

| 5-bromo-1H-indole | Chloroacetyl chloride | Aluminum chloride (AlCl₃) | Carbon disulfide (CS₂), Nitromethane (CH₃NO₂) | This compound |

An alternative approach involves the functionalization of a pre-existing haloindole. This strategy is particularly useful when the desired halogen substitution pattern is already in place. For the synthesis of the target compound, this would entail starting with 5-bromo-1H-indole and introducing the chloroacetyl group at the C3 position. This is essentially the same strategy as the electrophilic acylation described above, highlighting the central role of this reaction in the synthesis of 3-acylindoles. The functionalization of haloindoles is a broad field, with many methods available for introducing various substituents at different positions on the indole ring. weijiwangluo.comnih.gov

Advanced and Catalytic Synthesis Strategies

While classical methods are often effective, modern organic synthesis increasingly relies on more advanced and catalytic strategies to improve efficiency, selectivity, and sustainability.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. researchgate.netresearchgate.net Palladium-catalyzed reactions, in particular, have been widely used for the functionalization of indoles. nih.gov These methods often involve the C-H activation of the indole ring, allowing for the direct introduction of various functional groups without the need for pre-functionalized starting materials. rsc.orgchim.it

While direct transition metal-catalyzed chloroacetylation of indoles is less common, these methods are highly relevant for the synthesis of the 5-bromo-1H-indole precursor. For example, transition metal-catalyzed cyclization of appropriately substituted anilines can provide a direct route to the indole core. thieme-connect.commdpi.com Furthermore, palladium-catalyzed cross-coupling reactions are invaluable for the synthesis of more complex indole derivatives, where the bromo- and chloro- substituents of the target molecule could potentially be used as handles for further functionalization. nih.gov

Table 3: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Electrophilic Acylation | High regioselectivity, well-established, uses readily available reagents. | Often requires stoichiometric amounts of Lewis acid, which can generate significant waste. |

| Functionalization of Haloindoles | Allows for the use of pre-existing substitution patterns. | Can be limited by the availability of the starting haloindole. |

| Multi-step Linear Synthesis | Provides access to the target molecule from simple starting materials. | Can be less efficient due to the number of steps involved. |

| Transition Metal-Catalysis | High efficiency, mild reaction conditions, potential for C-H activation. researchgate.net | Catalysts can be expensive, and optimization of reaction conditions may be required. |

Organocatalytic and Supramolecular Catalysis Approaches for Indole Scaffolds

While the direct synthesis of this compound via organocatalysis is not extensively documented in dedicated studies, the broader field of indole scaffold synthesis has significantly benefited from these modern catalytic strategies. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful tool for constructing complex and chiral indole alkaloids. oup.comnih.gov These methods offer high levels of stereocontrol and enable the rapid assembly of molecular complexity. oup.com Strategies often involve designing versatile platform molecules derived from indoles and employing organocatalytic asymmetric reactions like cycloadditions and cyclizations to build diverse heterocyclic scaffolds. nih.gov

Recent advancements have focused on the development of novel catalytic asymmetric reactions. For instance, organocatalytic asymmetric (2 + 3) cycloadditions have been established for constructing axially chiral indolyl-pyrroloindole scaffolds with excellent diastereo- and enantioselectivities. nih.govacs.org Chiral phosphoric acids are common catalysts in these transformations, facilitating reactions under mild conditions to produce products in high yields. acs.org Supramolecular catalysis, which utilizes non-covalent interactions within a host-guest complex to control reactivity and selectivity, also represents a promising, albeit less explored, avenue for functionalizing indole scaffolds. These advanced catalytic systems offer potential pathways for more efficient and selective syntheses of functionalized indoles.

Optimization of Reaction Parameters and Process Efficiency

The efficiency and selectivity of the Friedel-Crafts acylation to produce this compound are highly dependent on the optimization of reaction parameters. Key variables include the choice of Lewis acid catalyst, solvent, reaction temperature, and stoichiometry of the reactants. acs.orgresearchgate.net

Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but often required in stoichiometric amounts due to complexation with the ketone product, leading to significant waste during work-up. Modern approaches focus on using catalytic amounts of more efficient and recyclable Lewis acids. Studies on the acylation of indoles have explored various catalysts to improve yields and regioselectivity. For example, the combination of NbCl₅ as a catalyst and AgClO₄ as a promoter has been shown to be effective for the 3-acylation of indoles. researchgate.net Other catalysts, such as zinc oxide in ionic liquids, have also been developed to facilitate this transformation under mild conditions. researchgate.net

Solvent selection is critical; non-polar solvents like dichloromethane (B109758) or carbon disulphide are common. researchgate.net Temperature control is also essential to prevent side reactions and polymerization, which can be problematic in the acidic conditions of the Friedel-Crafts reaction. researchgate.net

Below is an interactive table summarizing the optimization of reaction conditions for a model N-acylation of indole, which illustrates the impact of different parameters on product yield. nih.gov

| Entry | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cs₂CO₃ | Xylene | 140 | 97 |

| 2 | NaOt-Bu | Xylene | 140 | 82 |

| 3 | NaOH | Xylene | 140 | Trace |

| 4 | K₂CO₃ | Xylene | 140 | Trace |

| 5 | None | Xylene | 140 | No Reaction |

| 6 | Cs₂CO₃ | Toluene | 140 | 89 |

| 7 | Cs₂CO₃ | DMF | 140 | 0 |

| 8 | Cs₂CO₃ | THF | 140 | 0 |

| 9 | Cs₂CO₃ | Cs₂CO₃ | 100 | 73 |

This table is based on data for a model N-acylation reaction and serves to illustrate the principles of parameter optimization. nih.gov

Principles of Green Chemistry in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of indole derivatives is a major focus of current research, aiming to reduce environmental impact and improve safety. eurekaselect.comresearchgate.net For the synthesis of this compound, several green strategies can be envisioned.

Key Green Chemistry Principles Applied to Indole Synthesis: researchgate.nettandfonline.com

Use of Greener Solvents: Replacing hazardous solvents like carbon disulphide or halogenated hydrocarbons with more benign alternatives is a primary goal. Water, ionic liquids, or deep-eutectic liquids are being explored as reaction media for indole synthesis. eurekaselect.comresearchgate.netgoogle.com Some reactions are even designed to be solvent-free. researchgate.net

Catalysis: The use of catalytic, rather than stoichiometric, amounts of reagents improves atom economy and reduces waste. organic-chemistry.org Developing recyclable catalysts, such as solid-supported Lewis acids or nanocatalysts, is a key area of research. eurekaselect.comresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound are being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. eurekaselect.comresearchgate.nettandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is fundamental. Multicomponent reactions are a powerful strategy for achieving high atom economy in the synthesis of complex indole structures. rsc.org

Renewable Feedstocks: While the direct synthesis from renewable feedstocks is challenging for this specific compound, the broader trend in pharmaceutical chemistry is to develop pathways from bio-based starting materials.

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly. researchgate.net

**reactivity and Mechanistic Investigations of 1 5 Bromo 1h Indol 3 Yl 2 Chloroethanone**

Reactivity at the α-Chloro Carbonyl Moiety

The chloroacetyl group attached to the C3 position of the indole (B1671886) ring is the most reactive site for nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group and the inherent stability of the chloride leaving group make the α-carbon highly electrophilic.

The α-chloro position readily undergoes nucleophilic substitution (SN) reactions with a wide range of nucleophiles. ingentaconnect.comlibretexts.org These reactions are fundamental to its role as a building block in organic synthesis. The general mechanism involves the attack of a nucleophile on the electrophilic carbon, displacing the chloride ion. khanacademy.org Analogous reactions with 3-chloroacetylindole demonstrate its versatility in forming new carbon-heteroatom and carbon-carbon bonds. For instance, amines, thiols, and cyanide ions can effectively displace the chloride to yield corresponding α-amino, α-thio, and α-cyano ketones, respectively. rsc.orgnih.gov

The reaction of 3-chloroacetylindoles with amines is a common strategy for synthesizing indole-3-glyoxylamides. scite.ai Similarly, reaction with potassium cyanide can be used to produce 3-cyanoacetyl indole derivatives. rsc.orgnih.gov These transformations highlight the capacity of the α-chloro carbonyl moiety to react with various nucleophiles, leading to a diverse array of functionalized indole products.

Table 1: Examples of Nucleophilic Substitution Reactions on Analogous 3-Chloroacetylindoles This table is illustrative of typical reactions the α-chloro carbonyl moiety can undergo, based on known reactivity of similar compounds.

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Piperidine | α-Amino ketone | scite.ai |

| Cyanide | Potassium Cyanide (KCN) | α-Cyano ketone | rsc.orgnih.gov |

| Thiol | 4-Methylthiophenol | α-Thio ketone | mdpi.com |

| Iodide | Sodium Iodide (NaI) | α-Iodo ketone (via Finkelstein reaction) | scite.ai |

The electrophilic nature of the α-chloro carbonyl group makes 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone a valuable precursor in annulation reactions, where a new ring is fused to the indole core. These reactions often involve a sequence of nucleophilic substitution followed by an intramolecular cyclization.

For example, related 3-cyanoacetyl indoles can react with compounds like chalcones in the presence of ammonium (B1175870) acetate (B1210297) to form pyridine (B92270) rings fused or linked to the indole structure. nih.gov A plausible pathway involves an initial Michael addition followed by cyclization and dehydration. rsc.org While specific examples for this compound are not detailed in the literature, its structural similarity to other 3-acylindoles suggests its potential use in constructing various heterocyclic systems, such as carbazoles, through catalyzed annulation processes. rsc.org

The reactivity of the α-chloro carbonyl moiety can be influenced by acidic or basic conditions. Under Friedel-Crafts conditions, which involve a Lewis acid catalyst like tin(IV) chloride (SnCl₄), acylation of the indole ring at the C3 position is the primary reaction to form the chloroacetylindole precursor itself. ingentaconnect.comresearchgate.net

In base-catalyzed reactions, the primary role of the base is often to deprotonate a nucleophile, increasing its reactivity toward the electrophilic α-carbon. For instance, in the reaction with thiophenols, a base can facilitate the formation of the more nucleophilic thiophenolate anion, which then attacks the α-chloro ketone. mdpi.com Strong bases can also promote elimination reactions if a suitable proton is available on the β-carbon, although this is not applicable to the chloroacetyl group.

Reactivity of the Indole Nitrogen (N-H)

The indole nitrogen possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic. This allows for functionalization at the N1 position through reactions like alkylation and acylation. ingentaconnect.com

N-alkylation of the indole ring can be achieved by treating the compound with an alkylating agent in the presence of a base. The base, such as sodium hydride (NaH) or a carbonate, deprotonates the indole nitrogen to form an indolide anion, which then acts as a nucleophile. mdpi.commdpi.com This anion can attack an alkyl halide, leading to the formation of an N-alkylated product. While C3 is the most nucleophilic carbon on the indole ring, deprotonation of the nitrogen makes it a highly competitive site for electrophilic attack. quora.comquora.comstackexchange.com

N-acylation proceeds via a similar mechanism, where the indolide anion attacks an acylating agent like an acyl chloride or a thioester. beilstein-journals.orgclockss.org Selective N-acylation is often challenging because C3 acylation can be a competitive process. ingentaconnect.com However, using specific conditions, such as phase-transfer catalysis or strong bases that favor N-deprotonation, can lead to high yields of the N-acyl product. clockss.orgresearchgate.net

Electronic Effects : The introduction of an electron-withdrawing group (e.g., acyl, tosyl) at the N1 position deactivates the indole ring. ingentaconnect.com This deactivation reduces the nucleophilicity of the ring carbons, particularly C3, making them less susceptible to electrophilic attack or polymerization under acidic conditions. This can be synthetically useful for directing other reactions or stabilizing the molecule. ingentaconnect.com

Steric Effects : Large substituents on the nitrogen can sterically hinder the approach of reagents to the C2 and N1 positions.

Protecting Group Strategy : N-substitution is frequently employed as a protecting group strategy. By functionalizing the nitrogen, unwanted side reactions at this site are prevented, allowing for selective chemistry to be performed elsewhere on the molecule, such as at the α-chloro carbonyl moiety or the bromo-substituted benzene (B151609) ring. ingentaconnect.com For example, N-substituted indoles often show different selectivity in reactions compared to their N-H counterparts. nih.gov

Reactivity of the Indole Ring System

The indole nucleus, particularly when substituted with a halogen, offers several avenues for chemical modification. The bromine atom at the C5 position and the inherent reactivity of the indole core itself are key to its synthetic utility.

The bromine atom at the C5 position of the indole ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming method allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at this position. The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgrsc.org

While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of 5-bromoindoles in Suzuki-Miyaura couplings is well-established. nih.govbeilstein-journals.org For instance, the coupling of 5-bromoindazoles with various boronic acids has been successfully demonstrated, highlighting the feasibility of such transformations on similar heterocyclic systems. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.govnih.gov Common catalysts include palladium complexes with phosphine (B1218219) ligands like PPh₃ or dppf. libretexts.orgnih.gov

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst Precursor | Ligand | Typical Substrates | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | Bromoindazoles, Bromoarenes | nih.gov |

| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | Bromoindazoles, Bromoarenes | nih.gov |

| Pd(PCy₃)₂ | Dicyclohexylphosphine | Bromoindazoles | nih.gov |

| PdCl₂ | None (used with a phosphine ligand) | Bromo-thiophenes | nih.gov |

The reaction conditions for the Suzuki-Miyaura coupling of bromoindoles typically involve a base, such as potassium carbonate, and a solvent like dimethoxyethane, heated to elevated temperatures. nih.gov The success of these reactions on related structures suggests that this compound would be a viable substrate for similar transformations, allowing for the synthesis of a diverse library of C5-substituted indole derivatives.

The indole ring is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution. The preferred site for electrophilic attack on the indole nucleus is generally the C3 position. However, in this compound, the C3 position is already substituted. Consequently, electrophilic attack will be directed to other positions on the ring, primarily the C2, C4, C6, and C7 positions. The directing effects of the existing substituents, namely the bromine atom at C5 and the acetyl group at C3, will influence the regioselectivity of the substitution.

The bromine atom at the C5 position can undergo metal-halogen exchange with organolithium reagents, such as n-butyllithium or tert-butyllithium, to form a lithiated indole species. acs.orgnih.govacs.org This organometallic intermediate is a potent nucleophile and can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C5 position. acs.orgrsc.org

The efficiency of the metal-halogen exchange can be influenced by the presence of the acidic N-H proton of the indole. acs.org Deprotonation of the indole nitrogen with a suitable base, such as potassium hydride, prior to the addition of the organolithium reagent can improve the efficiency of the exchange. acs.org

Table 2: Common Electrophiles Used in Quenching Reactions of Lithiated Indoles

| Electrophile | Functional Group Introduced |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Hydroxymethyl/Hydroxyalkyl |

| Alkyl halides | Alkyl |

| Dimethylformamide (DMF) | Formyl |

This methodology provides a powerful alternative to palladium-catalyzed cross-coupling for the functionalization of the C5 position, offering access to a different set of substituted indole derivatives. acs.orgwikipedia.org

Intramolecular Cyclization and Rearrangement Pathways

The presence of the reactive α-chloroethanone side chain at the C3 position of the indole ring opens up possibilities for intramolecular reactions, leading to the formation of new heterocyclic ring systems.

The α-chloroethanone moiety can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, reaction with a suitable nucleophile could lead to the formation of a new ring fused to the indole core. nih.govsemanticscholar.orglongdom.org While specific examples involving this compound are not detailed in the provided search results, the general principle of using α-halo ketones as precursors for the synthesis of fused heterocycles is a well-established synthetic strategy. researchgate.net The indole nitrogen or other positions on the indole ring could potentially act as the intramolecular nucleophile, leading to the formation of tricyclic indole derivatives. encyclopedia.pub

The multiple reactive sites in this compound make it a suitable candidate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. nih.govrsc.orglongdom.orgresearchgate.net For instance, a reaction could be initiated at the α-chloroethanone side chain, which then triggers a subsequent reaction involving the indole ring or the bromo substituent. Such processes are highly efficient in building molecular complexity from relatively simple starting materials. rsc.orgnih.gov Palladium-catalyzed processes, for example, can involve a cascade of reactions including an initial cross-coupling followed by an intramolecular cyclization. nih.gov

Detailed Kinetic and Thermodynamic Studies of Key Reactions

A comprehensive review of scientific literature reveals a notable scarcity of detailed kinetic and thermodynamic studies specifically focused on the reactions of this compound. While this compound is recognized as a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry, granular data on its reaction rates, activation energies, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its key transformations are not extensively documented in publicly accessible research.

The reactivity of this compound is largely inferred from the general chemical behavior of α-haloketones and indole derivatives. The primary reaction pathways for this compound are expected to involve nucleophilic substitution at the α-carbon bearing the chlorine atom and electrophilic substitution on the indole ring. However, without specific experimental data, any discussion on the kinetics and thermodynamics remains largely qualitative.

For instance, in a typical nucleophilic substitution reaction, the rate of reaction would be influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. A strong nucleophile would be expected to react faster, and a polar aprotic solvent might accelerate the reaction by solvating the cation without strongly solvating the nucleophile. The thermodynamic favorability of such a reaction would depend on the relative bond strengths of the reactants and products.

To provide a quantitative understanding, kinetic studies would need to be performed to determine the rate law and the rate constant (k) for specific reactions. This would typically involve monitoring the concentration of the reactant or product over time under controlled conditions. The effect of temperature on the rate constant could then be used to calculate the activation energy (Ea) using the Arrhenius equation.

Similarly, thermodynamic parameters would be determined through calorimetric measurements or by studying the temperature dependence of the equilibrium constant for a reversible reaction.

Table of Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction

Given the absence of specific experimental data, the following table is presented as a hypothetical example to illustrate the kind of information that would be generated from a kinetic study. This data is for a speculative reaction of this compound with a generic nucleophile (Nu⁻).

| Temperature (K) | Initial Concentration [Reactant] (M) | Initial Concentration [Nu⁻] (M) | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |

| 298 | 0.1 | 0.1 | 1.5 x 10⁻⁴ | 0.015 |

| 308 | 0.1 | 0.1 | 3.1 x 10⁻⁴ | 0.031 |

| 318 | 0.1 | 0.1 | 6.0 x 10⁻⁴ | 0.060 |

Table of Hypothetical Thermodynamic Data for a Nucleophilic Substitution Reaction

The following table provides a hypothetical set of thermodynamic parameters for the same speculative reaction.

| Parameter | Value | Units |

| Enthalpy of Reaction (ΔH) | -75 | kJ/mol |

| Entropy of Reaction (ΔS) | -20 | J/(mol·K) |

| Gibbs Free Energy (ΔG) at 298 K | -69 | kJ/mol |

It is crucial to emphasize that the data presented in these tables are purely illustrative and are not based on experimental findings for this compound. The scientific community would greatly benefit from future research dedicated to the quantitative investigation of the reactivity of this important chemical intermediate. Such studies would provide a deeper understanding of its reaction mechanisms and allow for the optimization of synthetic routes that utilize this compound.

**derivatization and Synthetic Utility of 1 5 Bromo 1h Indol 3 Yl 2 Chloroethanone As a Chemical Building Block**

Precursor for Advanced Polycyclic and Heterocyclic Scaffolds

The dual reactivity of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone makes it a powerful building block for the construction of advanced polycyclic and heterocyclic frameworks. The α-chloro ketone is a potent electrophile, readily reacting with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds, which is a foundational step in ring formation.

The chloroacetyl group is a key functional handle for annulation reactions, leading to the formation of new rings fused to the indole (B1671886) scaffold. By reacting with binucleophilic reagents, complex heterocyclic systems can be assembled in a straightforward manner.

Indolyl-Thiazoles: A prominent application of α-haloketones is the Hantzsch thiazole (B1198619) synthesis. nih.govasianpubs.org Reaction of this compound with thiourea (B124793) or thioamides is expected to yield 2-amino-4-(5-bromo-1H-indol-3-yl)thiazoles. This reaction proceeds by initial S-alkylation of the thiourea, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. This method provides direct access to a class of compounds that merges two biologically significant heterocycles. nih.govbepls.comresearchgate.net

Indole-Fused Benzodiazepines: 1,5-Benzodiazepines, another important class of heterocyclic compounds, can be synthesized by the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds, β-haloketones, or ketones. nih.govnih.gov The reaction of this compound with substituted o-phenylenediamines would likely proceed via initial N-alkylation followed by an intramolecular condensation between the second amino group and the ketone carbonyl, leading to the formation of a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring and appended to the indole core. ijtsrd.comirjmets.com

Indole-Fused Pyrazines: The synthesis of pyrazino[1,2-a]indoles can be envisioned starting from the chloroacetyl indole. nih.gov For instance, reaction with an amino acid derivative could be followed by an intramolecular cyclization and oxidation sequence to generate the pyrazino[1,2-a]indol-1-one core, a scaffold found in various biologically active molecules.

| Starting Material | Reagent(s) | Resulting Heterocyclic System |

| This compound | Thiourea / Thioamides | 4-(5-bromo-1H-indol-3-yl)thiazole |

| This compound | o-Phenylenediamine | Indole-substituted Benzodiazepine |

| This compound | Amino acid esters | Pyrazino[1,2-a]indol-1-one derivative |

Construction of Complex Molecular Architectures

Beyond simple fused systems, the title compound facilitates the assembly of more intricate molecular designs. The chloroacetyl moiety can act as a linchpin, connecting the indole core to other cyclic or acyclic fragments. For example, nucleophilic substitution of the chloride with various amines, thiols, or carbanions introduces diverse side chains, which can then be further elaborated. scite.ai The 5-bromo position adds another layer of complexity, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl groups, thereby building complex, multi-component molecular architectures. ingentaconnect.com

Role in the Generation of Molecular Probes and Chemical Tools (non-biological activity focus)

The reactivity of the α-chloroacetyl group makes this compound a suitable scaffold for the development of molecular probes and chemical tools. The chloroacetyl group can function as a reactive handle to covalently attach the indole moiety to proteins or other biomolecules, often through reaction with cysteine or histidine residues. While the focus here is non-biological, the same chemical principles apply to the creation of materials science probes. For instance, the indole core can be attached to polymers, surfaces, or sensor molecules. The inherent fluorescence of the indole ring system can be exploited, allowing the resulting conjugate to be used in imaging or sensing applications. The 5-bromo position allows for the introduction of additional functionalities, such as fluorophores, quenchers, or affinity tags, through cross-coupling reactions, further enhancing its utility as a customizable chemical tool.

Integration into Multicomponent and Diversity-Oriented Synthesis (DOS) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. arkat-usa.orgnih.gov Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules to explore chemical space. nih.govbroadinstitute.org this compound is an excellent substrate for these strategies due to its multiple reactive sites.

One potential MCR is the Gewald reaction, which typically involves a ketone, an activated nitrile, and elemental sulfur to produce a 2-aminothiophene. wikipedia.orgnih.govorganic-chemistry.org The ketone functionality of the indole derivative could potentially participate in this reaction, leading to highly substituted thiophenes attached to the indole core.

More broadly, the compound fits well within a "build/couple/pair" DOS strategy. nih.gov

Build: The this compound core is the central building block.

Couple: The chloroacetyl group is coupled with a diverse set of nucleophiles (amines, thiols, etc.) in one reaction. In a parallel set of reactions, the 5-bromo position is coupled with a diverse set of boronic acids (or other organometallic reagents).

Pair: Subsequent intramolecular reactions could be designed to cyclize the newly introduced side chains, leading to a wide variety of complex and diverse polycyclic scaffolds.

This approach allows for the rapid generation of a library with high skeletal and appendage diversity from a single, versatile starting material. nih.govd-nb.info

Design of Libraries of Indole Derivatives for Mechanistic Exploration

The systematic synthesis of compound libraries is crucial for exploring structure-activity relationships (SAR) and for mechanistic studies in chemical biology. This compound provides two independent points for diversification, making it an ideal starting point for creating focused libraries.

A common approach involves reacting the chloroacetyl group with a library of primary or secondary amines to produce a collection of N-substituted 2-amino-1-(5-bromo-1H-indol-3-yl)ethanones. nih.gov This creates diversity at the side chain attached to the C-3 position. Subsequently, the 5-bromo position can be subjected to a range of palladium-catalyzed cross-coupling reactions, introducing a second vector of diversity. This two-dimensional approach allows for a systematic exploration of how substitutions at different positions on the indole scaffold influence a particular chemical or physical property. Such libraries are invaluable for probing mechanistic hypotheses, optimizing material properties, or identifying novel chemical transformations. nih.govnih.gov

| Diversification Point | Reaction Type | Example Reagents (Library) | Resulting Structural Variation |

| C3-Side Chain | Nucleophilic Substitution | Library of primary/secondary amines, thiols, alcohols | Varied amino-, thio-, or ether- ethanone (B97240) side chains |

| C5-Position | Suzuki Cross-Coupling | Library of aryl/heteroaryl boronic acids | Varied aryl/heteroaryl substituents at the 5-position |

| C5-Position | Sonogashira Coupling | Library of terminal alkynes | Varied alkynyl substituents at the 5-position |

| C5-Position | Buchwald-Hartwig Amination | Library of primary/secondary amines | Varied amino substituents at the 5-position |

**theoretical and Computational Chemistry Studies of 1 5 Bromo 1h Indol 3 Yl 2 Chloroethanone**

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. scispace.com The goal is to identify the most stable conformer(s), which correspond to minima on the molecule's potential energy surface (PES). scispace.comsmu.edu

Computational methods are used to systematically explore the PES by calculating the energy of the molecule as a function of its geometry, such as by rotating specific dihedral angles. mdpi.com This exploration helps to locate not only the lowest-energy conformers but also the transition states that represent the energy barriers for interconversion between them. Understanding the preferred conformation is essential as it dictates the molecule's shape and can significantly influence its biological activity and physical properties.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. rsc.org By modeling the reaction mechanism, researchers can identify intermediates and, most importantly, the transition states (TS) that connect them. smu.eduresearchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. smu.edu

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key factor in determining the reaction rate. researchgate.net Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are employed to confirm that a calculated transition state correctly connects the desired reactants and products on the PES. smu.edu These models provide a step-by-step view of bond-breaking and bond-forming processes.

Prediction of Spectroscopic Signatures for Mechanistic Elucidation (beyond basic identification)

While computational methods are frequently used to predict spectroscopic data (e.g., NMR, IR, UV-Vis) to confirm the identity of a compound, they can also be applied in a more advanced capacity to elucidate reaction mechanisms. By calculating the expected spectroscopic signatures of proposed reaction intermediates or transient species, these theoretical spectra can be compared with experimental data. If a short-lived intermediate is detected experimentally, its structure can often be confirmed by matching its spectrum to the computationally predicted one. This approach provides powerful evidence for a proposed reaction pathway that might otherwise be invisible to standard analytical techniques.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov Unlike quantum chemical calculations that typically model molecules in the gas phase or with simplified solvent models, MD simulations can explicitly include solvent molecules.

This capability is crucial for studying solvent effects, as the solvent can significantly influence conformational preferences, reaction rates, and mechanism pathways. researchgate.net MD simulations allow researchers to observe how solvent molecules arrange around the solute, form hydrogen bonds, and stabilize or destabilize reactants, transition states, and products. Furthermore, these simulations are essential for studying intermolecular interactions, such as how a molecule might bind to a biological target, by modeling the dynamic process of association and conformational changes that occur during binding. nih.gov

**advanced Structural and Mechanistic Characterization Techniques Beyond Basic Identification **

High-Resolution X-ray Crystallography for Solid-State Structure Elucidation

High-resolution X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry in the solid state. For 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, a single-crystal X-ray diffraction study would provide the exact coordinates of each atom, offering a static snapshot of its most stable conformation in the crystal lattice. As of this writing, a public crystal structure deposition for this compound is not available.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal. This packing is governed by a network of non-covalent intermolecular interactions that dictate the material's bulk properties. A crystallographic study of this compound would be expected to reveal several key interactions:

Hydrogen Bonding: The indole (B1671886) N-H group is a classic hydrogen bond donor. It would likely form strong hydrogen bonds with an acceptor atom on an adjacent molecule, such as the carbonyl oxygen (C=O) of the chloroethanone group, leading to the formation of chains or dimeric motifs.

Halogen Bonding: The bromine atom at the C5 position can act as a halogen bond donor, forming interactions with electron-rich atoms like the carbonyl oxygen or even the π-system of a neighboring indole ring.

Other Weak Interactions: Weaker C-H···O and C-H···π interactions would also be anticipated, further influencing the supramolecular architecture.

Analysis of these interactions provides a comprehensive picture of the forces holding the solid material together.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal packing arrangement. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice (solvates). Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability.

A polymorphism screen for this compound would involve its crystallization from a variety of solvents under different conditions (e.g., temperature, rate of cooling). The resulting solids would be analyzed by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify any distinct crystalline forms. To date, no formal studies on the polymorphism of this compound have been reported in the literature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Elucidation of Intermediates

While standard 1D ¹H and ¹³C NMR are used for basic structural confirmation, advanced NMR techniques provide deeper insights into molecular structure and dynamics in solution. Multidimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish through-bond connectivity between protons and carbons, confirming complex structural assignments.

For this compound, these techniques would definitively assign every proton and carbon signal. Furthermore, NMR can be a powerful tool for studying reaction mechanisms. By acquiring NMR spectra of a reaction mixture over time, it is possible to monitor the disappearance of the starting material, the appearance of the final product, and, crucially, the transient formation and decay of any reaction intermediates. This application would be highly relevant for studying the subsequent reactions of this compound, for example, in the synthesis of more complex indole-based heterocycles.

Mass Spectrometry for Reaction Monitoring and Complex Formation

Mass spectrometry (MS) is an essential tool for determining molecular weights and fragmentation patterns. In a more advanced application, it can be coupled with liquid chromatography (LC-MS) to monitor the progress of a chemical reaction in real time. By injecting small aliquots of a reaction mixture into the instrument at various time points, one can track the concentration of reactants, intermediates, and products based on their mass-to-charge ratios.

Techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) offer high sensitivity and selectivity, allowing for the precise quantification of specific target molecules even in complex mixtures. This would enable a detailed quantitative analysis of reactions where this compound is consumed, providing critical data for reaction optimization and mechanistic investigation.

Time-Resolved Spectroscopic Methods for Kinetic Studies of Reactivity

To understand the speed at which a chemical reaction occurs, kinetic studies are performed. Time-resolved spectroscopic methods, such as stopped-flow UV-Vis spectroscopy, are ideal for studying fast reactions. In such an experiment, solutions of the reactants are rapidly mixed, and the change in absorbance at a specific wavelength is monitored over time, often on a millisecond timescale.

**investigations into Molecular Interactions and Supramolecular Assembly Non Clinical Context **

Principles of Ligand Design Based on the 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone Scaffold

The this compound framework serves as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. researchgate.netnih.gov The design of novel ligands based on this scaffold leverages its distinct chemical features to achieve specific molecular recognition. Key principles in this design process involve modifying the scaffold to enhance interactions with macromolecular targets.

The indole (B1671886) core itself is a critical component, offering a planar aromatic surface conducive to π-π stacking and hydrophobic interactions. nih.gov The nitrogen atom in the indole ring can act as a hydrogen bond donor, a crucial interaction for anchoring a ligand within a binding site. researchgate.net Further functionalization of this scaffold is guided by several strategic considerations:

Substitution at the Indole Nitrogen (N1): The hydrogen at the N1 position can be replaced with various substituents to explore new binding pockets and modulate the electronic properties of the indole ring. For example, adding a benzyl (B1604629) group can introduce further aromatic interactions. mdpi.com

Modification of the Chloroethanone Side Chain: The α-chloro ketone moiety is a reactive electrophile, making it a handle for covalent modification of target proteins or for further synthetic elaboration to introduce diverse functional groups.

Variation of the Halogen: The bromine atom at the 5-position is significant. It increases the lipophilicity of the molecule and can participate in halogen bonding, a directional non-covalent interaction that can enhance binding affinity and selectivity. Replacing bromine with other halogens or functional groups can systematically tune these properties. nih.gov

The design process often employs fragment-based approaches, where the scaffold is considered a core fragment to which other chemical moieties are attached to build a more complex and potent ligand. nih.gov

Table 1: Structural Features of the Scaffold for Ligand Design

| Structural Feature | Potential Role in Molecular Interactions | Design Strategy Examples |

|---|---|---|

| Indole Ring | π-π stacking, hydrophobic interactions. | Introduce aromatic groups on linked side chains to enhance stacking. |

| Indole N-H | Hydrogen bond donor. | Retain for H-bonding or substitute with groups to explore new binding pockets. |

| Carbonyl Oxygen | Hydrogen bond acceptor. | Ensure spatial orientation allows for H-bonding with target residues. |

| Bromine Atom (C5) | Halogen bonding, increased lipophilicity. | Retain for specific halogen bonds; substitute to modulate lipophilicity. |

| α-Chloro Group | Electrophilic center for covalent bonding or synthetic modification. | Use for targeted covalent inhibition or as a point for chemical diversification. |

Theoretical Modeling of Interactions with Macromolecular Systems

To understand how this compound and its derivatives might interact with biological macromolecules, computational methods such as molecular docking and force field calculations are employed. These non-clinical, in silico techniques predict the preferred binding poses and estimate the strength of the interaction between a ligand and a target protein. mdpi.com

Molecular Docking: This technique places the ligand into the binding site of a macromolecule and scores the different poses based on a scoring function that approximates the binding free energy. For indole-based compounds, docking studies often reveal key interactions. For instance, the indole NH group frequently forms a hydrogen bond with backbone carbonyls of amino acid residues like aspartic acid. d-nb.infonih.gov The bromo-substituted phenyl ring can fit into hydrophobic pockets, while the carbonyl oxygen can accept hydrogen bonds from residues such as cysteine. d-nb.info Docking studies on similar 5-bromoindole (B119039) derivatives have shown binding energies ranging from -7.78 to -8.50 kcal/mol against protein tyrosine kinases, indicating favorable interactions. d-nb.info

Force Field Calculations: A force field is a set of parameters and equations used to calculate the potential energy of a system of atoms. uiuc.eduj-octa.comnih.gov In molecular dynamics (MD) simulations, force fields like GROMOS96 or OPLS3 are used to simulate the movement of the ligand and protein over time, providing insights into the stability of the binding pose and the dynamics of the interaction. mdpi.comnih.gov These calculations account for bonded (bond stretching, angle bending) and non-bonded (van der Waals, electrostatic) interactions, offering a more detailed picture of the complex's behavior. uiuc.edunih.gov

Table 2: Hypothetical Molecular Docking Results for a this compound Derivative against a Protein Kinase

| Parameter | Value/Description |

|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase Domain |

| Binding Site | ATP-binding pocket |

| Predicted Binding Energy | -8.2 kcal/mol |

| Key Interacting Residues | Met793, Asp855, Leu844, Cys797 |

| Observed Interactions | - Hydrogen Bond: Indole N-H with Asp855 backbone. nih.gov

Supramolecular Recognition and Host-Guest Chemistry Involving Indole Derivatives

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and the formation of larger, organized structures. mdpi.comresearchgate.net The indole scaffold is a well-established participant in host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. numberanalytics.com

The electron-rich aromatic system of the this compound indole core makes it an excellent guest for electron-deficient hosts through π-π stacking interactions. Furthermore, the N-H group can form specific hydrogen bonds, directing the recognition process. The bromine atom adds another dimension to its recognition capabilities through halogen bonding. Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom and a nucleophilic site, which can be as strong as conventional hydrogen bonds. mdpi.com

In various systems, indole derivatives have been shown to bind within the cavities of host molecules like cyclodextrins and other synthetic macrocycles. This encapsulation can alter the physicochemical properties of the indole derivative and is driven by a combination of hydrophobic effects and specific non-covalent interactions.

Table 3: Potential Non-Covalent Interactions in Supramolecular Recognition

| Interaction Type | Description | Relevance to the Scaffold |

|---|---|---|

| Hydrogen Bonding | Interaction between an electronegative atom and a hydrogen atom attached to another electronegative atom. | The indole N-H can act as a donor and the carbonyl oxygen as an acceptor. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The planar indole ring readily participates in stacking with host molecules. |

| Halogen Bonding | A directional interaction involving a halogen atom. rsc.org | The C5-bromine can form specific bonds with Lewis bases (e.g., lone pairs on N, O, S). mdpi.com |

| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in aqueous solution. | The largely nonpolar indole scaffold can be driven into the hydrophobic cavity of a host molecule. |

Self-Assembly of this compound and its Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Molecules like this compound possess the necessary functionalities to engage in self-assembly. The process is typically driven by a combination of hydrogen bonding and π-π stacking.

The presence of both a hydrogen bond donor (N-H) and an acceptor (C=O) within the same molecule creates the potential for the formation of extended chains or ribbon-like structures. researchgate.net These chains can then be further organized by π-π stacking of the indole rings, leading to the formation of two- or three-dimensional supramolecular architectures.

The bromine atom can play a crucial role in directing the self-assembly process. Halogen-halogen or halogen-hydrogen interactions can provide additional stability and control over the final structure, leading to well-defined crystalline networks. mdpi.com The study of how these non-covalent forces work in concert allows for the rational design of molecules that can assemble into materials with specific, predictable structures and properties.

**potential Applications As a Building Block in Functional Materials and Chemical Systems Non Property Specific **

Precursor in the Synthesis of Conjugated Polymers and Organic Semiconductors

The 5-bromoindole (B119039) moiety of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone serves as a key functional handle for the construction of conjugated polymers and organic semiconductors through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in materials science for creating extended π-conjugated systems, which are the cornerstone of organic electronic devices.

Key Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the bromoindole with an organoboron compound, such as a boronic acid or ester. It is a widely used method for forming carbon-carbon bonds to create poly(indole)s, styrenes, and substituted biphenyls. wikipedia.orgnumberanalytics.comorganic-chemistry.org The versatility and mild reaction conditions of the Suzuki coupling make it suitable for the synthesis of complex polymeric structures. fao.org

Sonogashira Coupling: This reaction couples the bromoindole with a terminal alkyne, leading to the formation of arylalkynes and conjugated enynes. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is particularly useful for introducing rigid acetylenic linkages into a polymer backbone, which can enhance charge transport properties. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction couples the bromoindole with an alkene to form a substituted alkene. wikipedia.orgmdpi.comorganic-chemistry.org This method is effective for creating vinylene-linked polymers, such as poly(phenylenevinylene) derivatives, which are known for their electroluminescent properties. researchgate.net

The incorporation of the indole (B1671886) nucleus into conjugated polymers is of significant interest due to indole's inherent electronic properties and biocompatibility. Polyindoles are recognized as attractive conducting polymers with applications in various electronic devices. researchgate.net By utilizing this compound as a monomer, a variety of polymer architectures can be envisioned, where the electronic properties can be fine-tuned through the choice of the coupling partner and the subsequent modification of the chloroethanone side chain.

Table 1: Potential Polymerization Reactions Utilizing this compound

| Coupling Reaction | Coupling Partner | Resulting Linkage | Potential Polymer Type |

| Suzuki Coupling | Aryl boronic acid | Aryl-Aryl | Poly(arylene-indole) |

| Sonogashira Coupling | Di-alkyne | Aryl-Alkyne-Aryl | Poly(arylene-ethynylene-indole) |

| Heck Reaction | Di-alkene | Aryl-Vinylene-Aryl | Poly(arylene-vinylene-indole) |

Scaffold for Advanced Dye and Pigment Development

The indole scaffold is a constituent of many natural and synthetic dyes. The chromophoric properties of the indole ring, combined with the reactive handles on this compound, make it a promising platform for the development of novel dyes and pigments.

The α-chloroethanone group is susceptible to nucleophilic substitution, allowing for the attachment of various auxochromic and chromophoric groups. Furthermore, the ketone functionality can participate in condensation reactions to create extended conjugated systems, which are characteristic of many dye molecules.

A key reaction in this context is the Knoevenagel condensation . sigmaaldrich.comwikipedia.org This reaction involves the condensation of the ketone with an active methylene (B1212753) compound, leading to the formation of a new carbon-carbon double bond and extending the π-conjugation of the molecule. rsc.org This is a common strategy in the synthesis of various dyes, including coumarin (B35378) and cyanine (B1664457) derivatives. spectroscopyonline.com

Moreover, the indole nucleus itself is a precursor to cyanine dyes, which are a class of synthetic dyes with a wide range of applications, including as fluorescent labels in biological research. nih.govresearchgate.netresearchgate.netgoogle.com The synthesis of cyanine dyes often involves the condensation of heterocyclic precursors, and the functional groups on this compound could be modified to facilitate such condensations.

Role in the Design of Novel Chemical Sensors and Detection Systems

Indole-based compounds have been extensively investigated as chemosensors for the detection of various ions and molecules due to their inherent fluorescence properties and the ability of the indole nitrogen to act as a hydrogen bond donor. mdpi.com The structure of this compound provides a foundation for the design of new chemical sensors.

The chloroethanone side chain can be readily modified to introduce specific recognition moieties for target analytes. For instance, the chlorine atom can be substituted by nucleophiles containing binding sites for metal ions, anions, or neutral molecules. The indole ring itself can act as a signaling unit, where the binding event at the recognition site leads to a change in its fluorescence or a colorimetric response.

Indole derivatives have been successfully employed in chemosensors for a variety of species, including:

Anions: The indole N-H group can act as a hydrogen bond donor for the recognition of anions like fluoride. spectroscopyonline.com

Metal Cations: The introduction of appropriate chelating groups allows for the selective detection of metal ions such as Zn²⁺ and Hg²⁺. mdpi.comsjp.ac.lksemanticscholar.org

The design of such sensors often involves creating a system where the analyte binding modulates an intramolecular charge transfer (ICT) process, resulting in a detectable optical signal. The electron-rich indole ring and the modifiable side chain of this compound are well-suited for the construction of such ICT-based sensors.

Contribution to Heterogeneous Catalysis and Photocatalysis

The indole scaffold can be incorporated into larger structures that can act as catalysts. Indole derivatives have been used as ligands for transition metal catalysts, influencing the catalytic activity and selectivity of the metal center. nih.govpreprints.orgmdpi.comnih.gov The functional groups on this compound could be modified to create novel ligands with tailored electronic and steric properties.

In the realm of photocatalysis, indole derivatives have been studied for their ability to participate in light-induced chemical transformations. The photocatalytic degradation of indole itself has been investigated as a means of water purification. nih.govresearchgate.net Furthermore, indole-containing materials are being explored for their potential in photocatalytic processes, such as the degradation of organic pollutants. nih.govmdpi.commdpi.com The bromoindole moiety in this compound could potentially be exploited in the design of novel photocatalysts, where the bromine atom might influence the electronic properties and photocatalytic efficiency of the resulting material.

Future Research Directions and Unexplored Avenues for 1 5 Bromo 1h Indol 3 Yl 2 Chloroethanone

The compound 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, a halogenated indole (B1671886) derivative, stands as a versatile intermediate in organic synthesis. Its structure, featuring a reactive chloroacetyl group and a modifiable bromo-substituted indole core, presents numerous opportunities for chemical exploration. While it has been utilized in the synthesis of more complex molecules, its full potential remains largely untapped. Future research efforts are poised to delve into more sustainable synthetic methodologies, uncover novel reactivity, achieve a deeper mechanistic understanding, and expand its applications into advanced materials and predictive chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or alkylation of 5-bromoindole derivatives. For example, chloroacetyl chloride is reacted with indole intermediates in the presence of a base (e.g., potassium carbonate) and a solvent like dioxane at elevated temperatures (~80°C) for 6–12 hours . Optimization involves adjusting stoichiometry, catalyst choice (e.g., Lewis acids), and reaction time to maximize yield. Purification often employs silica gel column chromatography with gradients of pentane/ethyl acetate .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign signals for the indole ring (δ 7.2–8.5 ppm for aromatic protons) and the chloroethanone moiety (δ 4.0–4.5 ppm for CH2Cl). Compare with published data for analogous structures .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and indole N-H stretches around 3400 cm⁻¹.

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ for C10H7BrClNO).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area to prevent degradation .

- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Challenges include:

- Data Quality : High-resolution X-ray data (≤ 0.8 Å) is preferred to resolve disordered atoms (e.g., bromine/chlorine positions).

- Twinning : Use SHELXD/SHELXE for twinned crystal data, applying HKLF 5 format for refinement .

- Validation : Check R-factors (R1 < 0.05) and residual electron density maps using CCDC validation tools .

Q. How can computational modeling (e.g., MOE) predict reactivity or interactions of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use Molecular Operating Environment (MOE) to model interactions with target proteins (e.g., indole-binding enzymes). Parameterize the chloroethanone group with partial charges derived from DFT calculations .

- QM/MM Simulations : Analyze reaction pathways for nucleophilic substitution at the chloroethanone site .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 1-(6-bromo-1H-indol-3-yl)-2,2,2-trichloroethanone) .

- Dynamic Effects : Use variable-temperature NMR to identify tautomerism or rotational barriers in the indole-chloroethanone system .

- X-ray Crystallography : Resolve ambiguities in connectivity or stereochemistry .

Q. What mechanistic insights explain byproduct formation during synthesis?

- Methodological Answer : Byproducts often arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.